![molecular formula C13H16ClNOS B2726003 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1797347-98-8](/img/structure/B2726003.png)
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone
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Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone, also known as CPT, is a synthetic compound that belongs to the thiazepane class of drugs. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- A study detailed the synthesis of novel aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, showcasing a mechanism involving internal nucleophilic substitution followed by an SN2-type nucleophilic substitution, which may relate to or inspire methodologies for synthesizing compounds like 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone (Tahtaci & Aydin, 2019).
- Another research focused on the synthesis and antimycotic activity of compounds structurally related to this compound, offering insights into the synthesis design and structure-activity relationships of similar chemical entities (Raga et al., 1992).
Reactivity and Biological Activity
- The reactivity of benzo[b]thiophene sulfoxide towards sulfur- and oxygen-containing nucleophiles was investigated, providing a foundation for understanding the reactivity of similarly structured compounds in chemical syntheses (Pouzet et al., 1998).
- A study on the enantioselective synthesis of chiral intermediates of antifungal agents using biotransformation methods with Acinetobacter sp. could provide a precedent for biosynthetic approaches to similar chiral intermediates in pharmaceutical research (Miao et al., 2019).
Advanced Materials and Applications
- Research into the synthesis of 1,4-thiazepanones and 1,4-thiazepanes as 3D fragments for screening libraries highlighted the development of new BET bromodomain ligands, indicating the potential of such compounds in medicinal chemistry and drug discovery efforts (Pandey et al., 2020).
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c1-10(16)15-7-6-13(17-9-8-15)11-4-2-3-5-12(11)14/h2-5,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSAPBGZTDSFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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